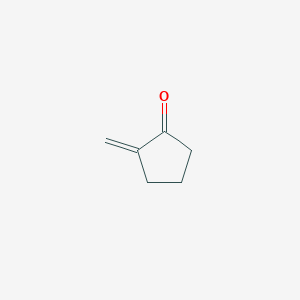
2-Methylenecyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylenecyclopentanone is an organic compound with the molecular formula C₆H₈O. It is a cyclic ketone with a methylene group attached to the cyclopentane ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylenecyclopentanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with formaldehyde in the presence of a base, leading to the formation of the methylene group. Another method includes the use of the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
化学反応の分析
Types of Reactions: 2-Methylenecyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene group allows for various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopentanones, depending on the reaction conditions and reagents used .
科学的研究の応用
2-Methylenecyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methylenecyclopentanone involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the methylene group and the ketone functionality, which allows it to participate in various chemical reactions. These interactions can lead to the formation of different products, depending on the specific conditions and reagents used .
類似化合物との比較
- 2-Methyl-2-cyclopentenone
- 2-Hydroxy-3-methyl-2-cyclopenten-1-one
- 2-Methylidenecyclopentan-1-ol
Comparison: 2-Methylenecyclopentanone is unique due to its methylene group, which imparts distinct reactivity compared to similar compounds. For example, 2-Methyl-2-cyclopentenone lacks the methylene group, resulting in different chemical behavior and reactivity. Similarly, 2-Hydroxy-3-methyl-2-cyclopenten-1-one has a hydroxyl group, which significantly alters its chemical properties and applications .
特性
CAS番号 |
1489-50-5 |
|---|---|
分子式 |
C6H8O |
分子量 |
96.13 g/mol |
IUPAC名 |
2-methylidenecyclopentan-1-one |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h1-4H2 |
InChIキー |
SLRKFRUSEKUSAF-UHFFFAOYSA-N |
SMILES |
C=C1CCCC1=O |
正規SMILES |
C=C1CCCC1=O |
同義語 |
2-Methylenecyclopentanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















